

# Devimistat Dose-Limiting Toxicity: A Technical Support Resource

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Compound of Interest		
Compound Name:	Devimistat	
Cat. No.:	B1670322	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-limiting toxicities (DLTs) of **Devimistat** (CPI-613) observed in clinical studies. The information is presented in a question-and-answer format to directly address potential queries during experimental design and data interpretation.

## Frequently Asked Questions (FAQs)

Q1: What are the reported dose-limiting toxicities of **Devimistat** in clinical trials?

A1: Dose-limiting toxicities (DLTs) of **Devimistat** have been evaluated in several clinical trials across different cancer types. The nature and incidence of DLTs often depend on the combination regimen and the patient population.

In the Phase 1b BilT-04 study, which evaluated **Devimistat** in combination with gemcitabine and cisplatin for advanced biliary tract cancer, a single DLT of grade 2 renal dysfunction was observed at a **Devimistat** dose of 2000 mg/m².[1][2] This led to the determination of the recommended Phase 2 dose (RP2D) at 2000 mg/m².[1][2][3]

For patients with metastatic pancreatic adenocarcinoma, the Phase III AVENGER 500 trial, combining **Devimistat** with modified FOLFIRINOX (mFFX), reported no new toxicity signals attributable to **Devimistat** when compared to the FFX arm alone.[4][5]

In a Phase II study of **Devimistat** combined with high-dose cytarabine and mitoxantrone in patients with relapsed or refractory acute myeloid leukemia (AML), the maximally tolerated



dose was established at 2500 mg/m<sup>2</sup> in a preceding Phase I study.[6]

Q2: What were the most common adverse events observed with **Devimistat** treatment?

A2: Beyond the specifically defined DLTs, clinical trials have reported a range of treatment-related adverse events. In the BilT-04 trial for biliary tract cancer, the most common grade 3 toxicities included neutropenia, anemia, and infection.[1][2][3] Notably, no grade 4 toxicities were reported in this study.[1][2][3]

The AVENGER 500 study in pancreatic cancer reported Grade ≥3 treatment-emergent adverse events with a frequency of over 10% in the **Devimistat** plus mFFX arm, which included neutropenia, diarrhea, hypokalemia, anemia, thrombocytopenia, and fatigue.[5]

### **Troubleshooting Guides**

Issue: Observing unexpected toxicities in preclinical models.

**Troubleshooting Steps:** 

- Review Dosing and Administration: Ensure that the dose and administration schedule in your preclinical model are comparable to those used in clinical trials, considering potential differences in metabolism and pharmacokinetics between species.
- Assess Combination Agent Toxicity: If using **Devimistat** in combination with other agents, evaluate the toxicity profile of the combination therapy as synergistic toxicities can occur.
- Monitor Mitochondrial Function: As **Devimistat** targets mitochondrial metabolism, assessing mitochondrial function in your models can provide insights into the mechanism of toxicity.[7]
   [8]

Issue: Difficulty in establishing a maximum tolerated dose (MTD) in animal studies.

**Troubleshooting Steps:** 

 Utilize Established Dose-Escalation Designs: Employ standard dose-escalation methodologies, such as the 3+3 design, which is commonly used in early-phase clinical trials to determine the MTD.[9]



- Define DLT Criteria Prospectively: Clearly define the criteria for what constitutes a doselimiting toxicity in your animal model before initiating the study. This should include specific hematological and non-hematological parameters.
- Intensive Monitoring: Implement a robust monitoring plan to capture all potential adverse events in a timely manner.

#### **Data Presentation**

Table 1: Summary of Dose-Limiting Toxicities and Recommended Phase 2 Dose of **Devimistat** in Key Clinical Trials

Clinical Trial	Cancer Type	Combination Regimen	Dose-Limiting Toxicity (DLT)	Recommended Phase 2 Dose (RP2D) of Devimistat
BilT-04 (Phase 1b)[1][2]	Advanced Biliary Tract Cancer	Gemcitabine and Cisplatin	Grade 2 renal dysfunction (creatinine increase) at 2000 mg/m²	2000 mg/m²
AVENGER 500 (Phase III)[4][5]	Metastatic Pancreatic Adenocarcinoma	Modified FOLFIRINOX (mFFX)	No new toxicity signals identified	500 mg/m² on days 1 and 3 of a 14-day cycle
Phase I/II in AML[6]	Relapsed/Refract ory Acute Myeloid Leukemia	High-dose Cytarabine and Mitoxantrone	Not explicitly stated in the provided search results; MTD from Phase I was 2500 mg/m²	Not explicitly stated in the provided search results

Table 2: Most Common Grade 3 Adverse Events in the BilT-04 Trial (**Devimistat** + Gemcitabine + Cisplatin)[1][2][3]



Adverse Event	Percentage of Patients (%)
Neutropenia	55%
Anemia	20%
Infection	15%
Febrile Neutropenia	10%

## **Experimental Protocols**

Protocol: Determination of Dose-Limiting Toxicity in a Phase 1 Clinical Trial (General Methodology)

The determination of DLTs in early-phase oncology trials is a critical step in establishing a safe and effective dose for further investigation. A common approach is the 3+3 dose-escalation design.

Objective: To determine the maximum tolerated dose (MTD) of a new investigational drug.

#### Methodology:

- Cohort Enrollment: A cohort of 3 patients is enrolled at an initial, low dose of the investigational drug.
- DLT Observation Period: Patients are monitored for a predefined period (typically the first cycle of treatment) for the occurrence of pre-specified dose-limiting toxicities.
- Dose Escalation/Expansion:
  - If 0 out of 3 patients experience a DLT, the next cohort of 3 patients is enrolled at the next higher dose level.
  - If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same dose level.
    - If 1 out of 6 patients experiences a DLT, dose escalation continues to the next level.



- If ≥2 out of 6 patients experience a DLT, this dose is considered to have exceeded the MTD.
- If ≥2 out of 3 patients experience a DLT, this dose is considered to have exceeded the MTD.
- MTD Definition: The MTD is defined as the highest dose level at which <33% of patients experience a DLT.

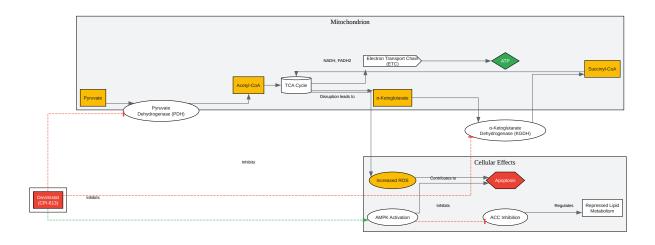
Definition of Dose-Limiting Toxicity (Example Criteria):

DLTs are prospectively defined in the clinical trial protocol. While specific criteria vary between studies, they generally include:

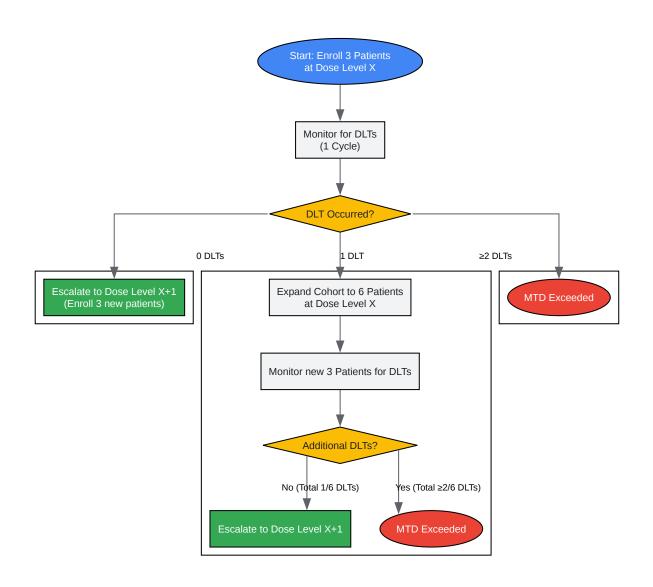
- Non-Hematologic Toxicities: Grade 3 or 4 non-hematological toxicities (as per Common Terminology Criteria for Adverse Events - CTCAE). Certain Grade 3 toxicities that are easily managed or reversible may be excluded.
- Hematologic Toxicities:
  - Prolonged Grade 4 neutropenia.
  - Febrile neutropenia.
  - Grade 4 thrombocytopenia or bleeding associated with thrombocytopenia.

#### **Visualizations**









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